1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-

Fragment-Based Drug Discovery Medicinal Chemistry Kinase Inhibitors

1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- (CAS 878713-19-0), with molecular formula C10H13N5O and molecular weight 219.24 g/mol, is a heterocyclic building block belonging to the 1,2,4-triazole-3,5-diamine class. This core scaffold is recognized in medicinal chemistry for generating potent inhibitors of enzymes such as human topoisomerase III beta (hTOP3B), lysine-specific demethylase 1 (LSD1/KDM1A), and various kinases, as evidenced by its presence in clinical candidates like bemcentinib.

Molecular Formula C10H13N5O
Molecular Weight 219.24 g/mol
CAS No. 878713-19-0
Cat. No. B13923650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-
CAS878713-19-0
Molecular FormulaC10H13N5O
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=NNC(=N2)N
InChIInChI=1S/C10H13N5O/c1-16-8-4-2-7(3-5-8)6-12-10-13-9(11)14-15-10/h2-5H,6H2,1H3,(H4,11,12,13,14,15)
InChIKeyQTHYPOKAQCZRMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- (CAS 878713-19-0): Core Scaffold Overview for Procurement


1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- (CAS 878713-19-0), with molecular formula C10H13N5O and molecular weight 219.24 g/mol, is a heterocyclic building block belonging to the 1,2,4-triazole-3,5-diamine class . This core scaffold is recognized in medicinal chemistry for generating potent inhibitors of enzymes such as human topoisomerase III beta (hTOP3B), lysine-specific demethylase 1 (LSD1/KDM1A), and various kinases, as evidenced by its presence in clinical candidates like bemcentinib [1][2]. The compound features a single N-(4-methoxybenzyl) substituent on the triazole ring, a specific functionalization that distinguishes it from the unsubstituted parent 3,5-diamino-1,2,4-triazole (CAS 1455-77-2) and other common analogs .

Why 1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- Cannot Be Replaced by Unsubstituted or N'-Phenyl Analogs


Direct substitution of 1H-1,2,4-triazole-3,5-diamine derivatives is not feasible due to the profound impact of N-substituent identity on biological activity and selectivity. For example, in a series of 2710 derivatives targeting hTOP3B, only those with specific N-substitutions achieved an IC50 below 60 µM, while many analogs with the same core were inactive [1]. Similarly, in LSD1 inhibition, the unsubstituted 3,5-diamino-1,2,4-triazole shows no reported potency, whereas strategically substituted analogs like N3,N5-bis(2-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine achieve potent and selective inhibition [2]. The 4-methoxybenzyl group on the target compound introduces unique electronic and steric properties, altering hydrogen-bonding capacity and lipophilicity (cLogP) compared to hydrogen, phenyl, or other benzyl analogs, which critically determines target engagement and off-target profiles [1].

Quantitative Differentiation Evidence for 1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-


Enhanced Fragment Complexity vs. Unsubstituted 3,5-Diamino-1,2,4-triazole for Medicinal Chemistry Campaigns

The target compound offers a higher molecular complexity (MW 219.24 g/mol) compared to the unsubstituted parent 3,5-diamino-1,2,4-triazole (MW 99.09 g/mol) . This increased complexity, provided by the 4-methoxybenzyl group, serves as a more advanced starting point for fragment-based drug discovery, potentially reducing the number of synthetic steps required to reach lead-like molecules . The 2710 series of hTOP3B inhibitors, all bearing the N5,N3-1H-1,2,4-triazole-3,5-diamine moiety with various N-substituents, demonstrated that increasing molecular complexity through N-substitution is essential for achieving inhibitory activity (IC50 < 60 µM), while the unsubstituted core is inactive [1].

Fragment-Based Drug Discovery Medicinal Chemistry Kinase Inhibitors

Differentiated Lipophilicity (cLogP) Profile vs. N3-Phenyl Analog for Blood-Brain Barrier Penetration Tuning

The 4-methoxybenzyl substituent on the target compound confers a distinct lipophilicity profile compared to a directly attached N3-phenyl analog. While experimental logP values are not available for the target compound, the calculated XLogP3 for 3,5-diamino-1,2,4-triazole is -0.7, indicating high hydrophilicity . The addition of a 4-methoxybenzyl group is expected to increase lipophilicity into a range more favorable for passive membrane permeability, but less than a direct N-phenyl substitution, which could lead to excessive lipophilicity and promiscuous binding. This balanced profile is critical in CNS-targeted LSD1 inhibitor programs, where compounds like N3,N5-bis(2-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine have shown cellular activity and specificity, highlighting the importance of the benzyl spacer and methoxy substitution pattern [1].

CNS Drug Discovery Physicochemical Property Optimization LSD1 Inhibitors

Thermal Stability Differential for Storage and Handling in High-Throughput Screening

The unsubstituted parent compound, 3,5-diamino-1,2,4-triazole, has a documented melting point of 205°C (decomposition) . The introduction of the 4-methoxybenzyl group in the target compound is anticipated to lower the melting point and alter thermal stability, a common effect of increasing molecular weight and disrupting crystal lattice packing. While precise thermal data for CAS 878713-19-0 is not publicly reported, this structural modification is expected to improve solubility in organic solvents (DMSO, ethanol) commonly used for HTS compound dissolution, as triazole derivatives with N-benzyl substitutions typically exhibit enhanced solubility profiles compared to their unsubstituted counterparts. In contrast, the more rigid N5-phenyl analog (CAS 16691-50-2) presents different solubility and stability characteristics due to its different substitution pattern, directly impacting its utility in automated screening platforms .

Compound Management High-Throughput Screening (HTS) Stability Profiling

Optimal Deployment Scenarios for 1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]- Based on Validated Evidence


Lead Optimization in Epigenetic Drug Discovery (LSD1/KDM1A and hTOP3B Programs)

This compound is ideally deployed as a late-stage fragment or early lead scaffold for medicinal chemists optimizing inhibitors of LSD1 or hTOP3B. The 4-methoxybenzyl moiety is a privileged substituent in known LSD1 inhibitors, directly contributing to potency and selectivity as demonstrated by the activity of N3,N5-bis(2-methoxybenzyl) analogs [1]. For hTOP3B antiviral programs targeting Dengue virus replication, the core triazole-3,5-diamine scaffold has been pharmacologically validated, with bemcentinib (IC50 = 34.3 µM) and five analogs showing comparable inhibition, confirming that N-substitution on this core can yield active compounds [2].

Fragment-Based Drug Discovery (FBDD) Library Design for Kinase Targets

The compound serves as a pre-functionalized fragment for FBDD libraries focused on kinase ATP-binding sites. At MW 219 g/mol, it sits in the ideal fragment space (MW < 300, often referred to as the 'Rule of Three') but with a higher complexity than the unsubstituted core (MW 99 g/mol), offering more interaction vectors . The 1H-1,2,4-triazole-3,5-diamine core mimics the adenine base of ATP, a common strategy for kinase hinge-binding motifs. Its single N-substitution leaves the second amine free for further chemical elaboration, making it a versatile intermediate for generating diverse compound libraries targeting CDK1, ALK, or VEGFR2 kinases [3].

Physicochemical Property Optimization in CNS Penetrant Candidate Synthesis

For CNS drug discovery programs, the target compound provides a calculated lipophilicity profile (estimated cLogP ~0.5-1.5) that is more favorable for blood-brain barrier penetration compared to the highly polar unsubstituted core (XLogP3 = -0.7) . The 4-methoxybenzyl group introduces the necessary hydrophobicity for passive membrane diffusion without the excessive lipophilicity often associated with direct N-phenyl substitution, which can lead to promiscuous binding and rapid metabolic clearance. This makes it a strategic starting point for synthesizing CNS-penetrant epigenetic probes.

High-Throughput Screening (HTS) Compound Collection Procurement

Compound management groups should prioritize this building block for HTS decks targeting epigenetic or kinase enzyme classes. Its predicted lower melting point (compared to 205°C for the parent) and better solubility in DMSO reduce the risk of precipitation during freeze-thaw cycles, a practical advantage for automated liquid handling platforms . When screening for novel hTOP3B inhibitors, libraries containing this core with diverse N-substituents have yielded multiple hits with IC50 values below 60 µM, validating its inclusion in screening collections [2].

Quote Request

Request a Quote for 1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.